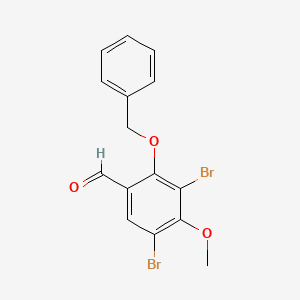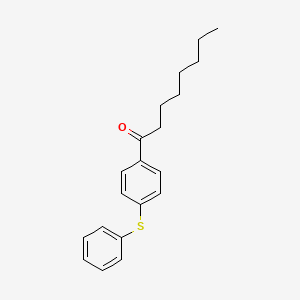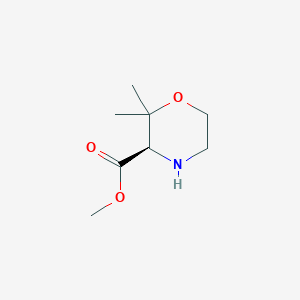
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine and ethanesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-1-(4-bromophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
- (2Z)-1-(4-fluorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
- (2Z)-1-(4-methylphenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16ClNO3S |
|---|---|
Molecular Weight |
301.79 g/mol |
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-ethylsulfonylprop-2-en-1-one |
InChI |
InChI=1S/C13H16ClNO3S/c1-4-19(17,18)12(9-15(2)3)13(16)10-5-7-11(14)8-6-10/h5-9H,4H2,1-3H3/b12-9- |
InChI Key |
SHPQZAKTFJMRNU-XFXZXTDPSA-N |
Isomeric SMILES |
CCS(=O)(=O)/C(=C\N(C)C)/C(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCS(=O)(=O)C(=CN(C)C)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)





![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)

![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)


![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)

